molecular formula C15H11ClN2O3S3 B2378845 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896362-48-4

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2378845
CAS No.: 896362-48-4
M. Wt: 398.89
InChI Key: GPRYYKWONXHOHX-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H11ClN2O3S3 and its molecular weight is 398.89. The purity is usually 95%.
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Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and analgesic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClN2O3SC_{17}H_{15}ClN_{2}O_{3}S, with a molecular weight of 427.0 g/mol. The compound features a thiazole ring, a chlorothiophene moiety, and a methylsulfonyl group, which contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The sulfonyl group may act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The thiazole ring enhances specificity for COX enzymes, potentially leading to reduced side effects compared to non-selective inhibitors.

Anti-inflammatory and Analgesic Properties

Several studies have evaluated the anti-inflammatory and analgesic properties of related thiazole derivatives. For instance, compounds derived from thiazole structures have demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro. In one study, derivatives exhibited IC50 values ranging from 0.76 to 9.01 µM for COX-2 inhibition, with selectivity indices indicating promising therapeutic potential compared to standard drugs like celecoxib .

In Vivo Studies

In vivo studies have further confirmed the efficacy of these compounds in animal models. For example, compounds were tested using the hot plate method for analgesia and carrageenan-induced inflammation assays. Results showed that certain derivatives significantly reduced inflammation and pain at various dosages (5, 10, and 20 mg/kg body weight), corroborating their potential as effective anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar thiazole-based compounds:

Compound NameStructureIC50 (COX-2)Selectivity Index
Celecoxib-0.05 µM-
Compound AThiazole0.76 µM42
Compound BThiazole9.01 µM112
This compoundTBDTBDTBD

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several thiazole derivatives similar to this compound and evaluated their biological activity against COX enzymes. The results indicated that modifications in the thiazole ring significantly affected their inhibitory potency .
  • Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound with COX enzymes. These studies help elucidate the interactions at the molecular level, providing insights into how structural changes can enhance or diminish biological activity .

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c1-24(20,21)12-5-3-2-4-9(12)14(19)18-15-17-10(8-22-15)11-6-7-13(16)23-11/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRYYKWONXHOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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